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molecular formula C14H19NO3 B105094 Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate CAS No. 122860-33-7

Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate

Cat. No. B105094
M. Wt: 249.3 g/mol
InChI Key: LINIORCIRVAZSM-UHFFFAOYSA-N
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Patent
US06506901B2

Procedure details

A solution of benzylchloroformate (17 g, 100 mmol) in 50 mL of 2-butanone was added dropwise to a stirred mixture of 4-hydroxymethylpiperidine (10.3 g, 100 mol) and potassium carbonate (13.8 g, 100 mmol) in 300 mL of 2-butanone. When the addition was complete the stirring was continued for an additional 3 hours. The solids formed were filtered and the filtrate concentrated in vacuo. Pure product was obtained by flash chromatography (hexane-ethyl acetate, 2:1) to give 10.6 g of product as an oil.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9](Cl)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH:12][CH2:13][CH:14]1[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]1.C(=O)([O-])[O-].[K+].[K+]>CC(=O)CC>[CH2:1]([O:8][C:9]([N:17]1[CH2:18][CH2:19][CH:14]([CH2:13][OH:12])[CH2:15][CH2:16]1)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)Cl
Name
Quantity
10.3 g
Type
reactant
Smiles
OCC1CCNCC1
Name
Quantity
13.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CC(CC)=O
Name
Quantity
300 mL
Type
solvent
Smiles
CC(CC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the addition
CUSTOM
Type
CUSTOM
Details
The solids formed
FILTRATION
Type
FILTRATION
Details
were filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Pure product was obtained by flash chromatography (hexane-ethyl acetate, 2:1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)N1CCC(CC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 10.6 g
YIELD: CALCULATEDPERCENTYIELD 42.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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